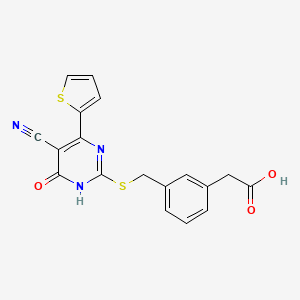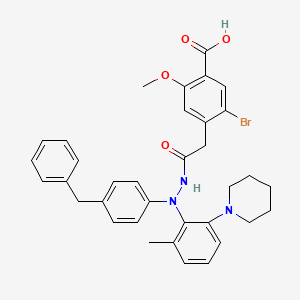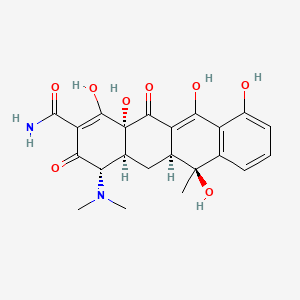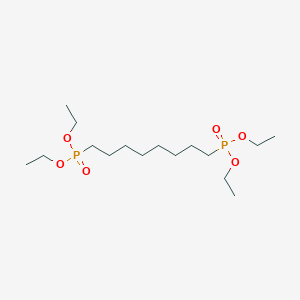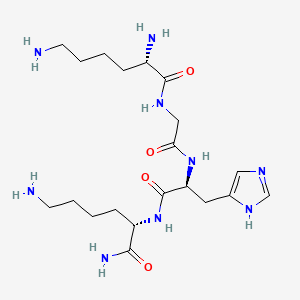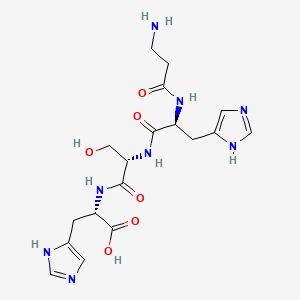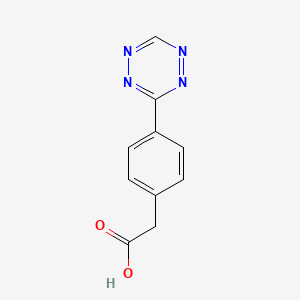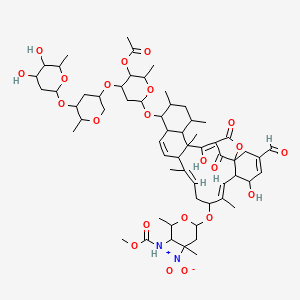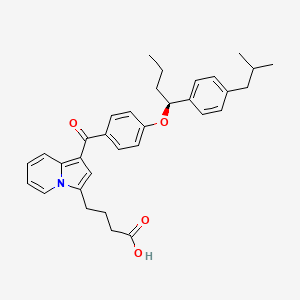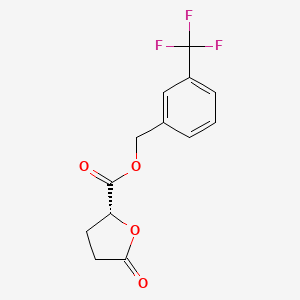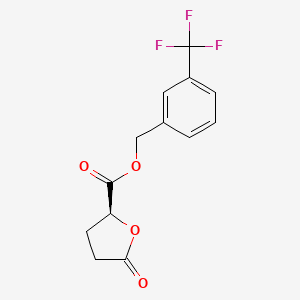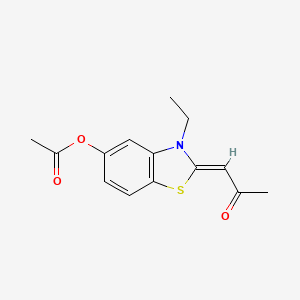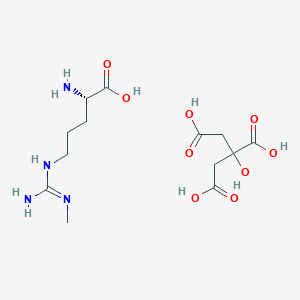
Tilarginine citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tilarginine citrate is a competitive inhibitor of nitric oxide synthetase.
Wissenschaftliche Forschungsanwendungen
Tilarginine in Treatment of Shock
Tilarginine citrate, known as L-N-monomethyl arginine (L-NMMA), is primarily investigated for its potential in treating shock, particularly septic and cardiogenic shock. It acts as a non-selective inhibitor of nitric oxide synthase (NOS). However, research indicates mixed results in these applications. In septic shock, L-NMMA was linked with increased mortality, especially at higher doses, possibly due to unfavorable hemodynamic changes like decreased cardiac output and increased pulmonary vascular resistance. In cardiogenic shock, the effects were neutral, possibly due to the suboptimal dosage of L-NMMA used in studies. Future research may explore the use of L-NMMA at lower doses combined with inotropic support, or selective inducible NOS inhibitors, which could potentially reduce pathological effects of excessive nitric oxide production while maintaining beneficial vascular effects from endothelial NOS (Howes & Brillante, 2008).
Tilarginine in Myocardial Infarction and Cardiogenic Shock
In the TRIUMPH trial, tilarginine was evaluated for its efficacy in reducing mortality in patients with myocardial infarction complicated by refractory cardiogenic shock. Despite increasing systolic blood pressure, tilarginine did not affect mortality rates at 30 days. The study indicated an absolute increase in 30-day mortality in the tilarginine group, leading to a recommendation against further trials using non-specific NOS inhibitors in cardiogenic shock and possibly other cardiovascular areas (Salem & Mebazaa, 2007).
Role in Protein Aggregation and Cancer Cell Proliferation
Research on polyarginine and its analogues, including citrulline, indicates their potential in inhibiting p53 mutant peptide aggregation and the proliferation of p53 mutant cancer cells. Polyarginine and polyornithine, in particular, showed significant effects in micromolar concentrations. This suggests possible applications of these compounds, including tilarginine citrate, in treating cancers associated with p53 mutant/misfolded protein aggregation (Chen, Chen, Keshamouni, & Kanapathipillai, 2017).
Immunotherapy and Tumor Environment
Tilarginine citrate could potentially play a role in immunotherapy, particularly in the context of prostate cancer. Studies have shown that inhibiting arginase and nitric oxide synthase, key enzymes in L-arginine metabolism, can restore T lymphocyte responsiveness to tumors. This suggests that metabolic control exerted by tumors on T lymphocyte function could be mitigated using compounds like tilarginine citrate, thus offering new strategies in tumor immunotherapy (Bronte et al., 2005).
Nutritional and Metabolic Effects in Fish
In aquaculture, studies on dietary sodium citrate, which could be related to tilarginine citrate due to its citrate component, show impacts on fish health and growth. For instance, sodium citrate in diets showed effects on oxidative stability in tilapia but also reduced growth and induced liver damage. This indicates a complex interaction between citrate-based compounds and metabolic health in aquatic species (Romano et al., 2016).
Eigenschaften
CAS-Nummer |
209913-88-2 |
|---|---|
Produktname |
Tilarginine citrate |
Molekularformel |
C13H24N4O9 |
Molekulargewicht |
380.35 |
IUPAC-Name |
Nw-methyl-L-arginine compound with 2-hydroxypropane-1,2,3-tricarboxylic acid (1:1) |
InChI |
InChI=1S/C7H16N4O2.C6H8O7/c1-10-7(9)11-4-2-3-5(8)6(12)13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t5-;/m0./s1 |
InChI-Schlüssel |
YKWLPIRSUICUFT-JEDNCBNOSA-N |
SMILES |
N[C@@H](CCCNC(NC)=N)C(O)=O.O=C(CC(C(O)=O)(O)CC(O)=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Tilarginine citrate; L-Ng-monomethyl arginine citrate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



